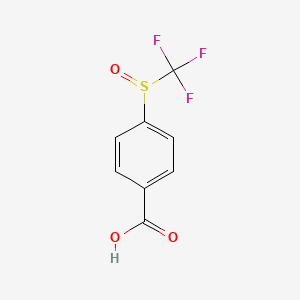
4-Trifluoromethanesulfinylbenzoic acid
Overview
Description
4-Trifluoromethanesulfinylbenzoic acid is a chemical compound with the molecular formula C8H5F3O3S and a molecular weight of 238.19 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Trifluoromethanesulfinylbenzoic acid consists of a benzoic acid group attached to a trifluoromethanesulfinyl group .Chemical Reactions Analysis
The specific chemical reactions involving 4-Trifluoromethanesulfinylbenzoic acid are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Trifluoromethanesulfinylbenzoic acid are not explicitly mentioned in the search results .Scientific Research Applications
Antifungal Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which includes 4-Trifluoromethanesulfinylbenzoic acid, have been studied for their potential as antimycotic agents . They were assayed in vitro against eight fungal strains .
- Methods of Application : The compounds were synthesized and their analytical data were collected. They were then assayed in vitro as potential antimycotic agents .
- Results : The antifungal activity of the derivatives was not uniform, and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
Fluorescent Probes
- Scientific Field : Biomedical, Environmental Monitoring, and Food Safety
- Summary of Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety . The paper discusses the design, synthesis, and characterization of fluorescent probes .
- Methods of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results : The performance and applicability of fluorescent probes have been improved by using new materials and technologies to meet the evolving demands of molecular detection in various fields .
Pollutants Removal
- Scientific Field : Environmental Science
- Summary of Application : Metal–Organic Frameworks (MOFs), which can be constructed with organic ligands like 4-Trifluoromethanesulfinylbenzoic acid, have been used for the removal of pollutants . They have been applied in various fields due to their adjustable channel structure, abundant unsaturated metal sites, and modifiable ligands .
- Methods of Application : MOFs are synthesized with organic and inorganic units, forming open crystalline frameworks with permanent porosity . They are then used to remove pollutants from aqueous solutions .
- Results : The performance and applicability of MOFs have been improved by using new materials and technologies to meet the evolving demands of molecular detection in various fields .
Catalytic Applications
- Scientific Field : Organic Chemistry
- Summary of Application : Phosphorous acid and its derivatives, which could potentially include 4-Trifluoromethanesulfinylbenzoic acid, have been used in various catalytic applications . These include the oligomerization of light olefins, destructive alkylation of hydrocarbons, and organic synthesis .
- Methods of Application : The specific methods of application would depend on the particular reaction being catalyzed .
- Results : The results would also depend on the specific reaction, but in general, the use of these catalysts can improve the efficiency and selectivity of the reactions .
Nanomaterials for Pollutants Removal
- Scientific Field : Environmental Science
- Summary of Application : Metal–Organic Frameworks (MOFs), which can be constructed with organic ligands like 4-Trifluoromethanesulfinylbenzoic acid, have been used for the removal of pollutants . They have been applied in various fields due to their adjustable channel structure, abundant unsaturated metal sites, and modifiable ligands .
- Methods of Application : MOFs are synthesized with organic and inorganic units, forming open crystalline frameworks with permanent porosity . They are then used to remove pollutants from aqueous solutions .
- Results : The performance and applicability of MOFs have been improved by using new materials and technologies to meet the evolving demands of molecular detection in various fields .
Catalytic Applications
- Scientific Field : Organic Chemistry
- Summary of Application : Phosphorous acid and its derivatives, which could potentially include 4-Trifluoromethanesulfinylbenzoic acid, have been used in various catalytic applications . These include the oligomerization of light olefins, destructive alkylation of hydrocarbons, and organic synthesis .
- Methods of Application : The specific methods of application would depend on the particular reaction being catalyzed .
- Results : The results would also depend on the specific reaction, but in general, the use of these catalysts can improve the efficiency and selectivity of the reactions .
Future Directions
The future directions or potential applications of 4-Trifluoromethanesulfinylbenzoic acid are not specified in the search results .
Relevant Papers One relevant paper titled “Antifungal Activity of Salicylanilides and Their Esters with 4- (Trifluoromethyl)benzoic Acid” was found. This study presents the synthesis and analytical data of eighteen salicylanilide esters with 4- (trifluoromethanesulfinyl)benzoic acid .
properties
IUPAC Name |
4-(trifluoromethylsulfinyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWWFZARYNKTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethanesulfinylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



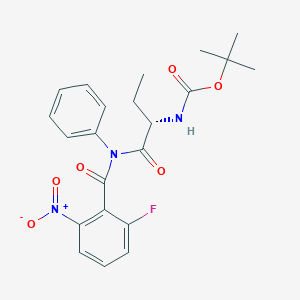
![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
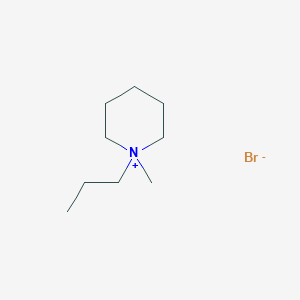
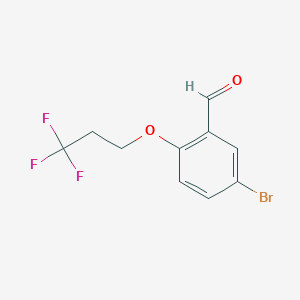
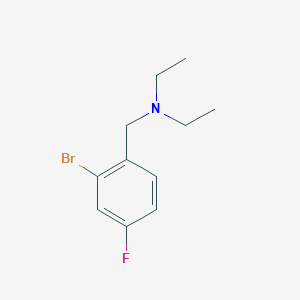
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
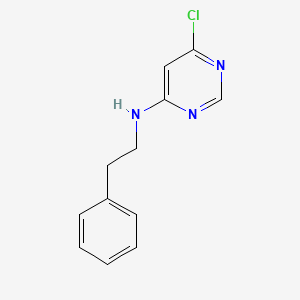
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)
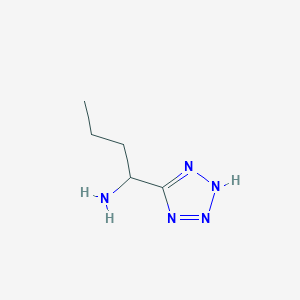
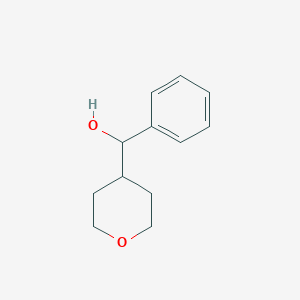
![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)